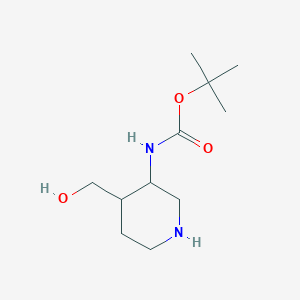(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13563373
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) |
| Standard InChI Key | MHDNBYFVKCAJOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CNCCC1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1CO |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a six-membered piperidine ring with two functional groups:
-
Hydroxymethyl (-CH2OH) at position 4, introducing polarity and hydrogen-bonding capacity.
-
tert-Butyl carbamate (-OCONH-C(CH3)3) at position 3, providing steric protection and metabolic stability .
Table 1: Comparative Structural Features of Piperidine Carbamates
The hydroxymethyl group enhances water solubility compared to non-polar analogs, while the tert-butyl carbamate shields the amine group from enzymatic degradation.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester likely involves a multi-step process:
-
Piperidine Functionalization:
-
Carbamate Formation:
Representative Reaction Scheme:
-
4-Formyl-piperidine → 4-Hydroxymethyl-piperidine (NaBH4, MeOH, 1 h, 63% yield) .
-
4-Hydroxymethyl-piperidine + Boc2O → Target Compound (DMAP, DCM, 0°C to RT, 12 h).
Industrial-Scale Considerations
-
Purification: Chromatography or recrystallization ensures >95% purity.
-
Yield Optimization: Continuous flow reactors improve efficiency in large-scale production.
Physicochemical and Pharmacokinetic Profiles
Physical Properties
-
Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the hydroxymethyl group .
-
LogP: ~2.8 (predicted), indicating balanced lipophilicity for blood-brain barrier penetration .
ADME Characteristics
-
Metabolism: Susceptible to esterase-mediated cleavage of the carbamate group.
Applications in Drug Discovery
Intermediate for Bioactive Molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume